molecular formula C17H20N4O5S B2463261 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-24-2

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2463261
CAS No.: 688054-24-2
M. Wt: 392.43
InChI Key: IGVOGLAICHYSTL-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a heterocyclic compound characterized by a quinazolinone core fused with a [1,3]dioxolo ring system. This compound has drawn interest for its structural complexity, which suggests possible applications in medicinal chemistry, particularly as a protease or kinase inhibitor.

Properties

CAS No.

688054-24-2

Molecular Formula

C17H20N4O5S

Molecular Weight

392.43

IUPAC Name

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27)

InChI Key

IGVOGLAICHYSTL-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from relevant research studies.

Basic Characteristics

  • Molecular Formula : C21H20N4O5S
  • Molecular Weight : 440.48 g/mol
  • LogP : 1.0205
  • Polar Surface Area : 93.385 Ų
  • Hydrogen Bond Acceptors : 10
  • Hydrogen Bond Donors : 3

Structural Representation

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the dioxolo and sulfanylidene groups contributes to its chemical reactivity and potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. A study demonstrated that derivatives of quinazolinones showed varying degrees of COX-2 inhibition, suggesting that modifications in structure can enhance anti-inflammatory activity .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound exhibited effective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Case Studies

  • Study on COX Inhibition :
    • Objective : Evaluate the COX-2 inhibitory activity of quinazoline derivatives.
    • Findings : Compounds with specific substitutions exhibited up to 47.1% inhibition at 20 μM concentration, highlighting the structural importance for activity .
    CompoundInhibition at 20 μM (%)
    1ans
    1b17.4
    1c47.1
    Celecoxib80.1
  • Anticancer Activity Assessment :
    • Objective : Determine the cytotoxic effects on cancer cell lines.
    • Results : The compound showed significant growth inhibition in breast and lung cancer cell lines, with further studies suggesting mechanisms involving apoptosis pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it can interfere with the cell cycle, preventing cancer cells from proliferating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with amide-containing heterocycles, such as those reported in Pharmacopeial Forum (2017) . Below is a comparative analysis of key features:

Structural Similarities and Differences
Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Solubility (Predicted)
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide Quinazolinone + [1,3]dioxolo Sulfanylidene, acetamidoethyl-butanamide ~480 (calculated) Moderate in polar solvents
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[...]butanamide Hexanamide backbone Phenoxyacetamido, hydroxyl, tetrahydropyrimidin-1(2H)-yl ~740 (estimated) Low in aqueous media
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[...]butanamide Hexanamide backbone Stereochemical variants of phenoxyacetamido and hydroxyl groups ~740 (estimated) Low in aqueous media

Key Observations :

  • The target compound’s quinazolinone-dioxolo core distinguishes it from the hexanamide-based analogs in , which feature bulky aromatic substituents (e.g., diphenyl groups) and stereochemical complexity .
  • The acetamidoethyl side chain in the target compound likely improves aqueous solubility relative to the lipophilic diphenylhexanamide derivatives.
Pharmacological Potential

No direct pharmacological data for the target compound are available in the provided evidence. However, analogs with phenoxyacetamido groups () are often explored for antimicrobial or anti-inflammatory activity due to their ability to interact with enzyme active sites .

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